molecular formula C18H32N2O6 B2769937 2-Oxa-8-azaspiro[4.5]decane hemioxalate CAS No. 1951444-83-9

2-Oxa-8-azaspiro[4.5]decane hemioxalate

Cat. No.: B2769937
CAS No.: 1951444-83-9
M. Wt: 372.462
InChI Key: NLHCUGDZDSFXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-8-azaspiro[4.5]decane hemioxalate is a useful research compound. Its molecular formula is C18H32N2O6 and its molecular weight is 372.462. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-8-azaspiro[4.5]decane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-8-azaspiro[4.5]decane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCUGDZDSFXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2.C1CNCCC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the In Vitro Screening of 2-Oxa-8-azaspiro[4.5]decane Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with therapeutic potential is a driving force in modern drug discovery. Spirocyclic scaffolds, particularly those incorporating heteroatoms, have emerged as a promising class of compounds due to their unique three-dimensional structures, which can lead to improved potency and physicochemical properties. This guide provides a comprehensive, in-depth technical framework for the in vitro screening of compound libraries based on the 2-Oxa-8-azaspiro[4.5]decane scaffold. We will navigate the critical path from initial library quality control through a multi-tiered screening cascade, culminating in the selection of promising hit compounds for further development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation, grounded in the principles of scientific integrity and validation.

The Strategic Imperative: Why 2-Oxa-8-azaspiro[4.5]decane?

The 2-Oxa-8-azaspiro[4.5]decane core (Figure 1) is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality departs from the often flat, aromatic structures that dominate many compound libraries. This structural rigidity and defined spatial arrangement of substituents can facilitate highly specific and potent interactions with biological targets.

  • Causality: The non-planar nature of spirocycles allows for the exploration of novel chemical space, potentially unlocking interactions with protein pockets that are inaccessible to more traditional, planar molecules. This can lead to enhanced selectivity and reduced off-target effects.

  • Field Insight: Several derivatives of this scaffold have demonstrated significant biological activity, including potent and selective agonism for M1 muscarinic receptors and high affinity for sigma-1 receptors, highlighting its therapeutic relevance in neuroscience and beyond.[1][2][3]

Chemical structure of 2-Oxa-8-azaspiro[4.5]decane
Figure 1. The 2-Oxa-8-azaspiro[4.5]decane scaffold.

Our screening strategy is therefore designed as a funnel, efficiently filtering a large and diverse library to identify compounds with the highest potential for clinical success.

G cluster_0 Screening Cascade Library Compound Library (10,000s of compounds) QC Quality Control (Purity, Identity, Concentration) Library->QC Verification Primary Primary HTS (Single Concentration) QC->Primary Screening Triage Hit Triage (>50% Inhibition, Z' > 0.5) Primary->Triage Data Analysis Secondary Secondary Assays (Dose-Response, Orthogonal) Triage->Secondary Validation ADME Early ADME-Tox Profiling (Permeability, Stability, Cytotoxicity) Secondary->ADME Characterization Candidate Hit Candidate Selection (Multi-parameter Optimization) ADME->Candidate Decision

Caption: The In Vitro Screening Workflow Funnel.

The Foundation: Library Quality Control (QC)

The axiom "garbage in, garbage out" is paramount in screening. The integrity of your results is wholly dependent on the quality of the compound library. A rigorous QC process is a non-negotiable, self-validating first step.

Expertise: Before initiating any biological assay, every compound plate must be subjected to a QC workflow. This prevents wasted resources and, more importantly, guards against the generation of misleading data arising from compound degradation, incorrect concentration, or impurities.

Protocol 2.1: Compound Library QC
  • Purity Analysis:

    • Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Procedure: A small aliquot from a representative set of wells (e.g., 5-10% of the library) is injected onto a C18 column. A gradient of water and acetonitrile (both with 0.1% formic acid) is run to separate the compound from impurities.

    • Acceptance Criterion: Purity ≥ 95% as determined by UV chromatogram peak area. The MS detector confirms the expected molecular weight of the parent compound.

  • Identity Confirmation:

    • Method: Nuclear Magnetic Resonance (NMR) spectroscopy for a smaller subset of compounds, especially if synthesis is novel.

    • Rationale: While HTS-grade QC often relies on LC-MS, NMR provides unambiguous structural confirmation.

  • Concentration Verification:

    • Method: Acoustic dispensing technology coupled with a spectrophotometric or evaporative light scattering detector (ELSD) can verify the dispensed volume and provide a relative concentration check.

The Primary Campaign: High-Throughput Screening (HTS)

The primary screen is a large-scale, automated experiment designed to test every compound in the library at a single concentration to identify initial "hits".[4][5][6] The choice of assay is the most critical decision at this stage.

  • Target-Based Screening: Measures the direct interaction of a compound with a purified, disease-relevant biomolecule (e.g., an enzyme or receptor). This approach is mechanistic and simplifies downstream analysis.

  • Phenotypic Screening: Measures a compound's effect on a cellular or organismal phenotype (e.g., cell death, neurite outgrowth).[7] This approach is agnostic to the specific target but can uncover novel mechanisms of action.

For this guide, we will detail a target-based biochemical assay targeting a hypothetical protein kinase, "Kinase-X," implicated in an oncology pathway.

G Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor Activates KinaseX Kinase-X (Our Target) Receptor->KinaseX Phosphorylates & Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates KinaseX->Substrate PhosphoSubstrate Phosphorylated Substrate Cellular Cellular Response (e.g., Proliferation) PhosphoSubstrate->Cellular

Caption: Hypothetical Kinase-X Signaling Pathway.
Protocol 3.1: Kinase-X Fluorescence Polarization (FP) HTS Assay

This assay measures the inhibition of Kinase-X by detecting the phosphorylation of a fluorescently-labeled peptide substrate.

  • Principle: A small, fluorescently-labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When phosphorylated by Kinase-X, it is bound by a large, specific antibody, causing it to tumble slowly and increasing the polarization. Inhibitors of Kinase-X will prevent this increase.

  • Plate Setup (384-well format):

    • Columns 1-2: Negative Controls (No enzyme, 1% DMSO).

    • Columns 3-4: Positive Controls (Full reaction, 1% DMSO).

    • Columns 5-48: Library compounds (10 µM final concentration, 1% DMSO).

  • Reagent Addition (Automated Liquid Handling):

    • Dispense 5 µL of assay buffer.

    • Dispense 50 nL of compound in DMSO (or pure DMSO for controls).

    • Dispense 5 µL of Kinase-X enzyme (or buffer for negative controls).

    • Incubate for 15 minutes at room temperature.

    • Dispense 10 µL of a mix containing the fluorescent peptide substrate and ATP to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Dispense 10 µL of stop/detection mix containing EDTA and the phosphospecific antibody.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader.

Data Analysis & Hit Triage

Trustworthiness: Assay quality is paramount. The Z'-factor is a statistical measure of the separation between positive and negative controls. An assay is considered robust and screen-ready only when this metric is consistently high.[4]

  • Z'-Factor Calculation:

    • Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| )

    • Where σ is the standard deviation and µ is the mean of the controls.

    • Acceptance Criterion: Z' ≥ 0.5.

  • Hit Selection:

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - ( (Signal_compound - µ_neg) / (µ_pos - µ_neg) ))

    • Primary Hit Criterion: Compounds exhibiting ≥ 50% inhibition are selected for follow-up.

Hit Confirmation and Validation: Secondary Screening

Not all primary hits are real. False positives can arise from compound autofluorescence, aggregation, or other artifacts. The secondary screening stage is designed to rigorously validate the initial findings.

Expertise: The core principle here is to use an orthogonal assay —a different technology to measure the same biological event. This ensures the observed activity is not an artifact of the primary assay format.

Protocol 4.1: Orthogonal AlphaScreen™ Kinase Assay
  • Principle: This is a bead-based proximity assay. A donor bead is attached to the kinase, and an acceptor bead binds the phosphorylated substrate. When in close proximity, laser excitation of the donor bead results in a singlet oxygen transfer that excites the acceptor bead, which emits light. Inhibitors disrupt this signal.

  • Procedure: The confirmed primary hits are re-tested using this new assay format.

  • Dose-Response Analysis: Hits confirmed in the orthogonal assay are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50).

Data Presentation: Dose-Response Results

The results are fitted to a sigmoidal curve to derive the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound IDHTS % InhibitionOrthogonal Assay Confirmed?IC50 (µM)Hill Slope
SP-00185.2%Yes0.251.1
SP-00265.7%Yes1.50.9
SP-00372.1%No (Autofluorescence)> 50N/A
SP-00458.9%Yes4.81.0

Early ADME-Tox Profiling: The "Fail Early" Philosophy

A potent compound is useless if it cannot reach its target in the body or is toxic.[8] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for deprioritizing compounds with poor drug-like properties, saving immense time and resources.[9][10][11]

Trustworthiness: These assays provide a standardized, validated system to predict a compound's in vivo behavior, allowing for a data-driven selection of candidates to advance.

Protocol 5.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Purpose: To predict passive intestinal absorption.

  • Method: A 96-well plate with a lipid-coated filter separates a donor compartment (compound) from an acceptor compartment. After incubation, the amount of compound that has crossed the artificial membrane is quantified by LC-MS.

Protocol 5.2: Liver Microsomal Stability Assay
  • Purpose: To assess metabolic stability.

  • Method: The compound is incubated with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s). The concentration of the parent compound is measured over time by LC-MS to determine its metabolic half-life.

Protocol 5.3: Cytotoxicity Assay (e.g., CellTiter-Glo®)
  • Purpose: To measure general toxicity to cells.

  • Method: A human cell line (e.g., HepG2) is incubated with the compound. The CellTiter-Glo® reagent is added, which measures ATP levels as an indicator of cell viability via a luminescent readout.[12]

Data Presentation: Early ADME-Tox Summary
Compound IDIC50 (µM)PAMPA Pe (10⁻⁶ cm/s)Microsomal T₁/₂ (min)Cytotoxicity CC50 (µM)
SP-0010.2512.5 (High)45> 50
SP-0021.52.1 (Moderate)> 6025
SP-0044.80.5 (Low)8> 50

Data Integration and Candidate Selection

The final step is to integrate all data streams—potency, permeability, stability, and toxicity—to select the most promising hit candidates for progression into lead optimization.

Expertise: A multi-parameter optimization approach is required. The ideal candidate (e.g., SP-001 ) demonstrates not only high potency but also a balanced profile of high permeability, good metabolic stability, and low cytotoxicity. In contrast, SP-002 shows moderate cytotoxicity, and SP-004 has poor permeability and stability, making them less attractive starting points.

G Hit Validated Hit (e.g., SP-001) Potency High Potency (IC50 < 1 µM) Hit->Potency Permeability High Permeability (PAMPA Pe > 10) Hit->Permeability Stability Good Stability (T1/2 > 30 min) Hit->Stability Toxicity Low Toxicity (CC50 > 50 µM) Hit->Toxicity Candidate Lead Candidate Potency->Candidate Permeability->Candidate Stability->Candidate Toxicity->Candidate

Caption: Multi-parameter Logic for Candidate Selection.

Conclusion

The successful screening of a 2-Oxa-8-azaspiro[4.5]decane library requires a systematic, rigorous, and multi-faceted approach. By integrating robust quality control, a validated HTS cascade, and early ADME-Tox profiling, researchers can efficiently navigate the vast chemical space to identify high-quality hit compounds. This guide provides the technical framework and expert rationale necessary to build a self-validating screening system, ultimately increasing the probability of translating novel chemical matter into viable therapeutic candidates.

References

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved February 15, 2026, from [Link]

  • In-Situ. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved February 15, 2026, from [Link]

  • Osada, H. (2018). Recent advances in target identification of bioactive natural products. Bioscience, Biotechnology, and Biochemistry, 83(1), 1-9. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(11), 1551-1568. Retrieved February 15, 2026, from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Bio-Rad. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved February 15, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 15, 2026, from [Link]

  • Southern Research. (n.d.). ADME & In Vitro Toxicology. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 855-862. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, April). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved February 15, 2026, from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved February 15, 2026, from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved February 15, 2026, from [Link]

  • Labinsights. (2023, May 8). The Important Role of in Vitro Screening Related Services in Drug. Retrieved February 15, 2026, from [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro Screening Systems. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(16), 3081-3091. Retrieved February 15, 2026, from [Link]

  • J-Stage. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 786-796. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved February 15, 2026, from [Link]

Sources

The Ascendant Therapeutic Potential of 2-Oxa-8-azaspiro[4.5]decane Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of novel analogs based on this unique spirocyclic framework. We will delve into the nuanced experimental methodologies employed to elucidate their therapeutic potential, covering key areas such as M1 muscarinic agonism for neurodegenerative disorders, sigma-1 receptor modulation for neurological and oncological applications, and novel anticancer strategies. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into this promising class of compounds.

Introduction: The Strategic Advantage of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The spirocyclic nature of the 2-Oxa-8-azaspiro[4.5]decane core imparts a distinct three-dimensional architecture that is highly sought after in modern drug discovery. This rigid, yet conformationally defined, structure allows for precise spatial orientation of functional groups, leading to enhanced target specificity and potentially improved pharmacokinetic profiles compared to more flexible acyclic or simple cyclic analogs. The inherent chirality of the spirocyclic center further provides opportunities for stereospecific interactions with biological targets, often resulting in improved potency and reduced off-target effects.

This guide will explore the biological landscape of this scaffold, focusing on three key areas of therapeutic interest:

  • M1 Muscarinic Acetylcholine Receptor (mAChR) Agonism: Targeting cognitive decline in neurodegenerative diseases like Alzheimer's.

  • Sigma-1 (σ1) Receptor Modulation: Investigating applications in neuroprotection, oncology, and as imaging agents.

  • Direct Anticancer Activity: Exploring novel mechanisms of cytotoxicity against various cancer cell lines.

We will dissect the synthetic strategies that provide access to a diverse chemical space of these analogs and critically examine the experimental data that underpins their biological characterization.

Synthetic Strategies: Constructing the Core and Diversifying Functionality

The synthesis of 2-Oxa-8-azaspiro[4.5]decane analogs is a critical aspect of exploring their therapeutic potential. A variety of synthetic routes have been developed to construct the core scaffold and introduce diverse substituents, allowing for a systematic investigation of structure-activity relationships.

One common and effective strategy involves a diastereoselective gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones. This method is advantageous due to its mild reaction conditions and the ability to generate the dearomatized 2-oxa-7-azaspiro[4.5]decane core with high diastereoselectivity[1]. The process initiates with the generation of a furan-derived azadiene from a readily available enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole formed from the decarboxylation of a vinyl benzoxazinanone[1].

Another notable approach involves a Pd(0)/Au(I) relay catalysis strategy to convert propargylic cyclic carbonates into furans, which can then be further elaborated to form the spirocyclic system[1]. This method is valued for its simplicity and broad functional group compatibility[1].

The diversification of the core structure is typically achieved by introducing various substituents on the azaspirocyclic nitrogen and at different positions of the oxacyclic ring. These modifications are crucial for fine-tuning the pharmacological properties of the analogs.

Diagram 1: General Synthetic Workflow

G Start Starting Materials (e.g., Enynamides, Piperidones) Core_Formation Core Scaffold Synthesis (e.g., Tandem Cyclization) Start->Core_Formation Key Cyclization Reaction Diversification Substituent Introduction (N-alkylation, etc.) Core_Formation->Diversification Functionalization Final_Product Novel 2-Oxa-8-azaspiro[4.5]decane Analog Diversification->Final_Product Purification & Characterization

Caption: A generalized workflow for the synthesis of novel 2-Oxa-8-azaspiro[4.5]decane analogs.

Biological Activity and Therapeutic Applications

M1 Muscarinic Agonism: A Hope for Neurodegenerative Disorders

The M1 muscarinic acetylcholine receptor is a well-validated target for the symptomatic treatment of cognitive deficits in Alzheimer's disease. Several 2-Oxa-8-azaspiro[4.5]decane analogs have been synthesized and evaluated as M1 muscarinic agonists[2][3].

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Oxacyclic Ring: Systematic modifications of the 2- and 3-positions of the tetrahydrofuran ring have a significant impact on M1 receptor affinity and selectivity. For instance, the introduction of a 2-ethyl or a 3-methylene group can lead to preferential affinity for M1 over M2 receptors[2].

  • N-Substitution: The substituent on the nitrogen of the piperidine ring is crucial for activity. An N-methyl group is commonly found in active compounds.

  • Stereochemistry: The agonist activity often resides preferentially in a specific stereoisomer, highlighting the importance of stereoselective synthesis or chiral resolution[2].

Key Findings:

Certain analogs, such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, have demonstrated partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices[2]. These compounds have also shown potent antiamnesic activity in in vivo models, with a favorable separation from cholinergic side effects like hypothermia[2].

Table 1: M1 Muscarinic Receptor Activity of Selected 2-Oxa-8-azaspiro[4.5]decane Analogs

Compound IDR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In Vivo Antiamnesic ActivityReference
17 Me=OPotent (non-selective)PotentActive[2]
18 Et=OPreferential for M1Lower affinityPotent[2]
29 Me=CH2Preferential for M1Lower affinityPotent[2]
37 Me=NOHPreferential for M1Lower affinityPotent[2]
Sigma-1 (σ1) Receptor Modulation: A Multifaceted Target

The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, and its modulation holds therapeutic promise for neurodegenerative diseases, psychiatric disorders, and cancer. Several 2-Oxa-8-azaspiro[4.5]decane derivatives have been identified as potent and selective sigma-1 receptor ligands[4].

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: A key feature for high affinity is the presence of a substituted benzyl group on the piperidine nitrogen. For example, an 8-(4-(2-fluoroethoxy)benzyl) substituent confers high affinity for sigma-1 receptors[3].

  • Spirocyclic Core: The 1,4-dioxa-8-azaspiro[4.5]decane core has been shown to be a suitable scaffold for sigma-1 receptor ligands[3].

Key Findings:

Compounds such as 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane have exhibited nanomolar affinity for sigma-1 receptors with good selectivity over sigma-2 receptors[3]. Radiolabeled versions of these analogs have been developed as potent tumor imaging agents, demonstrating high accumulation in human carcinoma and melanoma xenografts in preclinical studies[3][5]. This accumulation was significantly reduced by co-administration of a known sigma-1 receptor antagonist, confirming the target-specific uptake[3].

Table 2: Sigma-1 Receptor Binding Affinity of Selected 2-Oxa-8-azaspiro[4.5]decane Analogs

Compound IDN-SubstituentKi (σ1, nM)Selectivity (σ2/σ1)ApplicationReference
5a 4-(2-Fluoroethoxy)benzyl5.4 ± 0.430-foldTumor Imaging[3]
8 Varies0.47 - 12.12 - 44Brain Imaging[4]
Anticancer Activity: Exploring Novel Cytotoxic Mechanisms

Recent studies have explored the potential of 2-Oxa-8-azaspiro[4.5]decane analogs as anticancer agents. Novel derivatives have been synthesized and shown to possess potent antiproliferative activity against various human cancer cell lines[6][7].

Structure-Activity Relationship (SAR) Insights:

  • Sulfonyl Group: The introduction of an aromatic sulfonyl group at the 4-position of a 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold has been shown to be a key determinant of anticancer activity[6].

  • Sugar Moieties: The conjugation of acetyl-protected mannose to the sulfonylazaspirodienone core can significantly enhance anticancer activity[6].

Key Findings:

Certain 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have demonstrated potent cytotoxicity with IC50 values in the nanomolar range against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines[6]. Mechanistic studies have revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis[6].

Table 3: Anticancer Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives

Compound IDCell LineIC50 (µM)Mechanism of ActionReference
7j A5490.17G2/M arrest, Apoptosis[6]
MDA-MB-2310.05G2/M arrest, Apoptosis[6]
HeLa0.07G2/M arrest, Apoptosis[6]
11h A5490.19Not specified[7]
MDA-MB-2310.08Not specified[7]
HeLa0.15Not specified[7]

Experimental Protocols: A Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 2-Oxa-8-azaspiro[4.5]decane analogs.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is adapted from methodologies used for the characterization of sigma-1 receptor ligands.

Objective: To determine the binding affinity (Ki) of novel analogs for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver membranes).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add the radioligand [³H]-(+)-pentazocine to all wells at a concentration near its Kd.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Diagram 2: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compounds Prepare Test Compound Dilutions Incubation Incubate Components in 96-well Plate Prep_Compounds->Incubation Prep_Reagents Prepare Membrane, Radioligand, and Controls Prep_Reagents->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Caption: Step-by-step workflow for a radioligand binding assay.

Phosphoinositide Hydrolysis Assay

This assay is used to determine the functional activity of M1 muscarinic agonists.

Objective: To measure the accumulation of inositol phosphates in response to agonist stimulation.

Materials:

  • Cell line expressing the M1 muscarinic receptor (e.g., CHO-M1 cells).

  • myo-[³H]inositol.

  • Inositol-free culture medium.

  • LiCl solution.

  • Anion-exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Culture CHO-M1 cells in a 24-well plate.

  • Label the cells with myo-[³H]inositol in inositol-free medium overnight.

  • Wash the cells and pre-incubate with a buffer containing LiCl.

  • Add the test compounds at various concentrations and incubate for 30 minutes.

  • Terminate the reaction by adding perchloric acid.

  • Neutralize the samples and apply them to anion-exchange columns.

  • Elute the inositol phosphates and measure the radioactivity by scintillation counting.

  • Determine the EC50 value for each compound.

MTT Cytotoxicity Assay

A colorimetric assay to assess the cytotoxic effects of the novel analogs on cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to investigate the effect of the compounds on the cell cycle progression of cancer cells.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line.

  • Test compound.

  • Fixation solution (e.g., 70% ethanol).

  • Propidium iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Treat the cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the cells and resuspend them in the PI staining solution.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

The 2-Oxa-8-azaspiro[4.5]decane scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of these analogs to address a range of unmet medical needs, from the cognitive decline in Alzheimer's disease to the treatment of various cancers.

The distinct biological activities observed for different analogs underscore the importance of systematic structural modifications and comprehensive biological evaluation. The structure-activity relationships discussed herein provide a valuable roadmap for the design of future generations of these compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the chemical diversity of the 2-Oxa-8-azaspiro[4.5]decane library through the development of novel synthetic methodologies.

  • Conducting more in-depth mechanistic studies to fully elucidate the mode of action of the most promising compounds.

  • Performing comprehensive preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of lead candidates.

  • Exploring the potential of these analogs for other therapeutic targets , given the versatility of the spirocyclic scaffold.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. [Link]

  • Tsukamoto, S., Fujii, M., Yasunaga, T., & Matsuda, K. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Fischer, S., Wiese, C., Götze, T., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5469-5481. [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Jia, H., Zhang, J., Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Wan, Y., Jones, J. C., & Williams, J. M. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(42), 26035-26053. [Link]

  • Faisal, F. N., & Dawood, R. S. (2024). Synthesis, Identification and Biological Activity Study of Some New Spiro-Isatin Derivatives. Iraqi Journal of Science, 65(4), 1839-1854. [Link]

  • David, R. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Fischer, S., Wiese, C., Götze, T., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Kato, Y., Fuchi, N., Saburi, H., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5489. [Link]

  • Wang, J., Zhang, Y., Li, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Gomez, L. A., Ramirez, J. A., & Rodriguez, M. A. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4497. [Link]

  • Current Protocols. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • Wang, Y., Zhang, Y., Liu, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 943. [Link]

Sources

The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Motif for High-Affinity Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Oxa-8-azaspiro[4.5]decane analogs as high-affinity ligands for the sigma-1 receptor (S1R). It delves into the molecular rationale for their efficacy, structure-activity relationships, and the critical experimental protocols required for their characterization, offering field-proven insights for researchers in neuroscience, oncology, and medicinal chemistry.

The Sigma-1 Receptor: A Unique Chaperone at the Crossroads of Cellular Stress and Signaling

The sigma-1 receptor is not a classical G protein-coupled receptor but a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1]. Its strategic position allows it to modulate a wide array of cellular processes, including calcium signaling, ion channel activity, and responses to oxidative stress, making it a compelling therapeutic target for a host of pathologies.[2]

S1R's involvement in neurodegenerative diseases, psychiatric disorders, and pain has spurred significant interest in the development of selective ligands.[2][3] The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a particularly promising structural motif for achieving high affinity and selectivity for the S1R.

The Sigma-1 Receptor Signaling Cascade: A Hub of Cellular Regulation

Activation or inhibition of the S1R by ligands can trigger a cascade of downstream effects. Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP) in the ER.[1] Upon ligand binding or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of "client" proteins.

Diagram: Simplified Sigma-1 Receptor Signaling Pathway

Sigma-1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_PM Plasma Membrane S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active Ligand Binding / Stress IP3R IP3 Receptor S1R_active->IP3R Modulates Ion_Channel Ion Channels (e.g., K+, Ca2+) S1R_active->Ion_Channel NMDA_R NMDA Receptor S1R_active->NMDA_R Modulates Ca_Mito Mitochondrial Ca2+ Uptake IP3R->Ca_Mito Ca2+ Release

Caption: Ligand-induced activation of S1R leads to the modulation of various cellular targets.

The 2-Oxa-8-azaspiro[4.5]decane Scaffold: Structural Insights into High Affinity

The high affinity of 2-Oxa-8-azaspiro[4.5]decane analogs for the S1R can be attributed to their ability to effectively engage with the key pharmacophoric features of the receptor's binding site.

The Sigma-1 Receptor Pharmacophore

Decades of research have culminated in a well-defined pharmacophore model for S1R ligands, which consists of:

  • A basic amine: This is typically a protonated nitrogen atom at physiological pH, which forms a crucial salt bridge with the anionic sidechain of glutamate-172 (Glu172) in the S1R binding pocket.[1]

  • Two hydrophobic regions: These regions flank the basic amine and interact with hydrophobic pockets within the receptor.[4]

The rigid, three-dimensional structure of the 2-Oxa-8-azaspiro[4.5]decane core provides an ideal framework to position the basic nitrogen of the azaspirocycle and appended hydrophobic moieties for optimal interaction with the S1R.

Diagram: S1R Pharmacophore Model and Ligand Interaction

S1R_Pharmacophore cluster_receptor S1R Binding Pocket cluster_ligand 2-Oxa-8-azaspiro[4.5]decane Analog Glu172 Glu172 (Anionic) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Basic_Amine Basic Amine (N+) Basic_Amine->Glu172 Ionic Interaction Hydrophobic_Group_1 Hydrophobic Group 1 Hydrophobic_Group_1->Hydrophobic_Pocket_1 Hydrophobic Interaction Hydrophobic_Group_2 Hydrophobic Group 2 Hydrophobic_Group_2->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Key interactions between a ligand and the S1R binding site.

Structure-Activity Relationships (SAR) of 2-Oxa-8-azaspiro[4.5]decane Analogs

Systematic modification of the 2-Oxa-8-azaspiro[4.5]decane scaffold has provided valuable insights into the structural requirements for high S1R affinity and selectivity.

Compound IDR Group (Substitution on the Azaspiro Nitrogen)S1R Kᵢ (nM)S2R/S1R SelectivityReference
1 4-methoxybenzyl12.12[5]
2 4-fluorobenzyl3.510[5]
3 4-(2-fluoroethoxy)benzyl5.430[6]
4 2-(4-fluorophenyl)ethyl0.4744[5]
5 3-phenylpropyl1.2>100[3]

Key SAR Insights:

  • Nature of the N-substituent: The substituent on the nitrogen atom of the azaspirocycle plays a critical role in determining affinity and selectivity. Aromatic and alkyl-aromatic groups are generally favored.

  • Linker Length: Increasing the linker length between the aromatic ring and the nitrogen atom can enhance affinity, as seen in the comparison between benzyl and phenylethyl substituents.

  • Aromatic Substitution: Substitution on the aromatic ring, particularly with electron-withdrawing groups like fluorine, can improve affinity.

  • Lipophilicity: While hydrophobic interactions are important, excessive lipophilicity can lead to non-specific binding. A balance is necessary for optimal in vivo performance.

Experimental Protocols for Characterizing 2-Oxa-8-azaspiro[4.5]decane Analogs

A rigorous and systematic approach to characterizing novel ligands is essential. The following protocols represent the gold standard in the field.

Synthesis of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

While various synthetic routes exist, a common approach involves the multi-step synthesis starting from commercially available materials. The following is a generalized workflow.

Diagram: Generalized Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., piperidone derivatives) Step1 Formation of the Spirocyclic Ketone Start->Step1 Step 1 Step2 Reduction and Cyclization Step1->Step2 Step 2 Step3 N-Alkylation/ Arylation Step2->Step3 Step 3 Final Final 2-Oxa-8-azaspiro[4.5]decane Analog Step3->Final Step 4

Caption: A generalized workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decane analogs.

In Vitro Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a novel compound for the S1R.

Protocol: Competitive Radioligand Binding Assay for S1R

  • Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of membrane homogenate (approximately 150-200 µg of protein).

    • 50 µL of [³H]-(+)-pentazocine (a selective S1R radioligand) at a final concentration near its Kd (e.g., 2-3 nM).

    • 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of a known S1R ligand, such as haloperidol (10 µM).

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Differentiating Agonists from Antagonists

Determining the functional activity of a ligand is crucial. Several assays can be employed to classify a compound as an agonist or antagonist.

  • Neurite Outgrowth Assay: S1R agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. This assay can be used to identify agonist activity.

  • Behavioral Pharmacology: In animal models, S1R antagonists can potentiate opioid analgesia and attenuate the behavioral effects of stimulants like cocaine. These models can help to classify the in vivo functional activity of a compound.[2]

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: These assays can measure ligand-induced changes in S1R homomerization. Some studies have shown that agonists and antagonists can produce distinct BRET signals.[7]

Future Perspectives and Conclusion

The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a highly versatile and promising platform for the design of potent and selective S1R ligands. The high affinity of these analogs, coupled with their favorable physicochemical properties, makes them attractive candidates for further development as therapeutics for a range of CNS disorders. Future research will likely focus on fine-tuning the SAR to improve pharmacokinetic profiles, as well as on the development of radiolabeled analogs for use as positron emission tomography (PET) imaging agents to study S1R in the living human brain.[5][6] The continued exploration of this chemical space holds significant promise for advancing our understanding of S1R pharmacology and for the development of novel medicines.

References

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • Representation of the sigma-1 receptor pharmacophore. ResearchGate. [Link]

  • Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. Bioinformation. [Link]

  • Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. PubMed. [Link]

  • Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. Bentham Science. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • 5D-QSAR for spirocyclic sigma1 receptor ligands by Quasar receptor surface modeling. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

Sources

Methodological & Application

Determining the Binding Affinity of 2-Oxa-8-azaspiro[4.5]decane Derivatives for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for Radioligand Competition Assays

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is distinct from classical G protein-coupled or ionotropic receptors and plays a crucial role in cellular stress responses and neuronal function.[1][2] The σ1R is implicated in a wide range of pathological conditions, including neurodegenerative diseases, psychiatric disorders, neuropathic pain, and cancer, making it a compelling target for drug discovery.[2][3][4][5] The development of novel ligands that can selectively modulate σ1R activity is an area of intense research. Among the promising chemical scaffolds are spirocyclic structures, with derivatives of 1-oxa-8-azaspiro[4.5]decane demonstrating high, nanomolar affinity for the σ1R.[6]

This guide provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound, such as a 2-Oxa-8-azaspiro[4.5]decane derivative, for the human sigma-1 receptor.

Principle of the Assay

This protocol employs a competitive binding assay, a fundamental technique in pharmacology for characterizing ligand-receptor interactions. The assay measures the ability of an unlabeled test compound (the "competitor," in this case, a 2-Oxa-8-azaspiro[4.5]decane derivative) to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and selectivity. In this protocol, we will use [³H]-(+)-pentazocine, a well-established and selective radioligand for the σ1R.[3][7]

The assay is performed with a membrane preparation from a source rich in σ1R, such as guinea pig liver or cells engineered to express the human σ1R.[7][8] By incubating the membranes with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the unlabeled test compound, a competition curve is generated. This curve is then used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare Guinea Pig Liver Membranes A4 Add Membrane Suspension P1->A4 P2 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4) A1 Aliquot Assay Buffer P2->A1 P3 Prepare Radioligand Stock ([³H]-(+)-pentazocine) A3 Add [³H]-(+)-pentazocine (Fixed Concentration) P3->A3 P4 Prepare Test Compound Stock (2-Oxa-8-azaspiro[4.5]decane derivative) A2 Add Test Compound (Varying Concentrations) P4->A2 A1->A2 A2->A3 A3->A4 A5 Incubate at 37°C for 150 min A4->A5 H1 Rapid Filtration through GF/B filters A5->H1 H2 Wash Filters with Ice-Cold Buffer H1->H2 H3 Add Scintillation Cocktail H2->H3 H4 Count Radioactivity (Liquid Scintillation Counter) H3->H4 D1 Calculate Specific Binding H4->D1 D2 Plot Competition Curve (% Inhibition vs. [Compound]) D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Figure 1. Workflow of the competitive radioligand binding assay.

Materials and Reagents

Reagent/MaterialSupplier (Example)Notes
[³H]-(+)-pentazocinePerkinElmerSpecific activity ~30-60 Ci/mmol.
(+)-PentazocineSigma-AldrichFor non-specific binding determination.
2-Oxa-8-azaspiro[4.5]decane derivativeIn-house synthesis/customTest compound.
Tris-HClThermo Fisher ScientificFor buffer preparation.
Guinea Pig LiverLocal supplier/in-houseSource of σ1R-rich membranes.
Glass fiber filters (GF/B)WhatmanFor harvesting.
Scintillation cocktailPerkinElmerFor liquid scintillation counting.
96-well platesCorningFor the assay.
Cell harvesterBrandel or equivalentFor rapid filtration.
Liquid scintillation counterBeckman Coulter or equivalentTo measure radioactivity.

Detailed Experimental Protocol

Part 1: Preparation of Guinea Pig Liver Membranes

Causality: Guinea pig liver is utilized due to its high expression levels of the sigma-1 receptor, providing a robust signal for the binding assay.[7][8] The homogenization and centrifugation steps are designed to isolate the membrane fraction, where the receptor is located, from other cellular components.

  • Euthanize a guinea pig according to approved animal welfare protocols.

  • Excise the liver and place it in ice-cold 50 mM Tris-HCl buffer, pH 7.4.

  • Mince the liver and homogenize it in 10 volumes of ice-cold 50 mM Tris-HCl buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh, ice-cold 50 mM Tris-HCl buffer.

  • Determine the protein concentration of the membrane suspension using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

Part 2: Competitive Binding Assay

Causality: The incubation time and temperature are optimized to allow the binding reaction to reach equilibrium. The use of a high concentration of an unlabeled ligand (like haloperidol or (+)-pentazocine) is crucial for determining non-specific binding, which represents the portion of the radioligand that adheres to non-receptor components.

  • Prepare serial dilutions of the 2-Oxa-8-azaspiro[4.5]decane test compound in the assay buffer (50 mM Tris-HCl, pH 7.4). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

    • Total Binding: 50 µL of assay buffer.

    • Competitor: 50 µL of the test compound dilution.

    • Non-specific Binding (NSB): 50 µL of 10 µM (+)-pentazocine or haloperidol.

  • Add 50 µL of [³H]-(+)-pentazocine diluted in assay buffer to all wells. The final concentration should be close to its Kd value (typically 2-5 nM).

  • Add 100 µL of the guinea pig liver membrane suspension (containing 100-200 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubate the plate at 37°C for 150 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis

Causality: The Cheng-Prusoff equation is a critical tool in pharmacology that corrects the IC50 value for the competitive interaction with the radioligand, providing a more accurate measure of the test compound's affinity (Ki).

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Determine the Specific Binding by subtracting the average CPM of the Non-specific Binding (NSB) wells from the average CPM of the Total Binding wells.

  • For each concentration of the test compound, calculate the percent inhibition of specific binding using the following formula: % Inhibition = 100 * (1 - ((CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)))

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd)) Where:

    • [L] is the concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.

    • Kd is the dissociation constant of the radioligand for the sigma-1 receptor.

Data Analysis Pipeline

G D1 Raw CPM Data from Scintillation Counter D2 Calculate Mean CPM for Total, NSB, and Competitor Wells D1->D2 D3 Calculate Specific Binding: Total CPM - NSB CPM D2->D3 D4 Calculate % Inhibition for Each Competitor Concentration D3->D4 D5 Plot % Inhibition vs. log[Competitor] D4->D5 D6 Non-linear Regression (Sigmoidal Curve Fit) D5->D6 D7 Determine IC50 D6->D7 D9 Calculate Ki using Cheng-Prusoff Equation D7->D9 D8 Input [Radioligand] and Kd D8->D9 D10 Final Ki Value for 2-Oxa-8-azaspiro[4.5]decane Derivative D9->D10

Figure 2. Data analysis workflow for determining the Ki value.

Expected Results

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been reported to exhibit high affinity for sigma-1 receptors.[6] Therefore, it is expected that a potent derivative will display a low nanomolar Ki value (e.g., 0.5 - 20 nM). The competition curve should be sigmoidal with a Hill slope close to 1.0, indicating a competitive interaction at a single binding site.

ParameterDescriptionExpected Value
IC50 Concentration of the test compound that inhibits 50% of specific [³H]-(+)-pentazocine binding.Low nanomolar range
Ki Inhibition constant, a measure of the affinity of the test compound for the σ1R.Low nanomolar range
Hill Slope A measure of the steepness of the competition curve.~1.0

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every assay:

  • Reference Compound: A known σ1R ligand with a well-characterized Ki value (e.g., haloperidol, (+)-pentazocine) should be run in parallel with the test compound. The calculated Ki for the reference compound should be within the accepted literature range to validate the assay performance.

  • Kd Determination: The Kd of [³H]-(+)-pentazocine should be periodically determined using a saturation binding assay to ensure the accuracy of the Cheng-Prusoff calculation.

  • Data Quality: The non-linear regression fit should have a high R² value (typically >0.95), and the data points should be tightly clustered around the fitted curve.

By adhering to this detailed protocol and incorporating the appropriate controls, researchers can confidently and accurately determine the binding affinity of novel 2-Oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 receptor, providing crucial data for the development of new therapeutics.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Morales-Lázaro, S. L., González-Ramírez, R., & Rosenbaum, T. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Biomedicines, 14(1), 108. [Link]

  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 128, 373–384. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Azim, M. K., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 223. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Smith, S. B., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Cellular Neuroscience, 17, 1188338. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Jia, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6075-6086. [Link]

  • Szabó, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4618. [Link]

Sources

Application Note: A Tiered Strategy for Assessing Blood-Brain Barrier Penetration of 2-Oxa-8-azaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders.[1][2][3] Its tightly regulated interface of endothelial cells, pericytes, and astrocytes, reinforced by efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][4] The 2-Oxa-8-azaspiro[4.5]decane scaffold is a compelling heterocyclic motif in medicinal chemistry due to its three-dimensional structure and synthetic tractability. However, like all potential CNS drug candidates, derivatives of this scaffold must be rigorously evaluated for their ability to permeate the BBB. This application note details a tiered, integrated strategy for assessing the BBB penetration of 2-Oxa-8-azaspiro[4.5]decane compounds, progressing from high-throughput in silico predictions to definitive in vivo measurements. We provide detailed, field-tested protocols for key assays, including computational modeling, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), cell-based transwell assays, and in vivo rodent pharmacokinetic studies, enabling researchers to make efficient, data-driven decisions in their CNS drug discovery programs.

Introduction: The CNS Drug Discovery Challenge

Successful CNS drug candidates must possess a finely tuned set of physicochemical properties that allow them to cross the lipophilic BBB while retaining sufficient aqueous solubility and avoiding recognition by active efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5][6][7][8] The spirocyclic nature of the 2-Oxa-8-azaspiro[4.5]decane core offers a unique three-dimensional exit vector space for substituents, which can be leveraged to optimize these properties. However, intuition is not enough. A systematic, empirical approach is essential to identify which derivatives possess the optimal balance for brain entry.

Our recommended strategy employs a three-tiered approach that progressively increases in biological complexity and resource intensity. This allows for the rapid, cost-effective screening of large numbers of compounds in the initial tiers, with only the most promising candidates advancing to more complex and expensive assays.

Tier 1: In Silico Profiling and Prediction

The first step in assessing a compound's CNS potential is to evaluate its fundamental physicochemical properties computationally. These calculations are instantaneous, require no physical sample, and are remarkably effective at flagging compounds with a low probability of success.[9][10][11]

Scientific Rationale: Decades of research have established clear correlations between specific molecular properties and passive BBB diffusion. Moderately lipophilic compounds that are smaller, have fewer hydrogen bond donors/acceptors, and a lower polar surface area are more likely to cross the BBB.[5]

Key Parameters for BBB Penetration:

ParameterRecommended Range for CNS DrugsRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules more easily diffuse through the lipid membranes of the BBB endothelial cells.
LogP (Octanol-Water Partition)1.5 - 3.5Measures lipophilicity. Must be high enough to enter the lipid barrier but not so high as to cause poor solubility or nonspecific binding.
Topological Polar Surface Area (TPSA) < 90 ŲA measure of the surface area occupied by polar atoms. High TPSA correlates with poor membrane permeability.[12]
Hydrogen Bond Donors (HBD) ≤ 3Hydrogen bonds must be broken for a molecule to leave the aqueous environment of the blood and enter the lipid barrier, which is energetically costly.
Hydrogen Bond Acceptors (HBA) ≤ 5Similar to HBD, excessive hydrogen bonding capacity hinders membrane crossing.
pKa (Basicity)7.5 - 10.5Basic compounds can become protonated at physiological pH. While this increases solubility, the resulting charge can hinder passive diffusion. However, a degree of basicity can be beneficial for interacting with acidic phospholipids in the membrane.

Protocol: Rapid In Silico Profiling using SwissADME

  • Navigate to the SwissADME web server (Reference 1).

  • Input Structure: Paste the SMILES (Simplified Molecular Input Line Entry System) string of your 2-Oxa-8-azaspiro[4.5]decane derivative into the query box.

  • Run Analysis: Click "Run" to start the calculation.

  • Interpret Results: The platform will generate a comprehensive report. Focus on the physicochemical properties listed in the table above and the "Lipophilicity" and "Water Solubility" sections. SwissADME also provides a "BOILED-Egg" plot, which visually predicts BBB permeation and P-gp substrate liability.

Tier 2: In Vitro Permeability Assessment

Compounds that pass the in silico filters should be synthesized and evaluated in medium- to high-throughput in vitro models. These assays provide direct, quantitative measurements of a compound's ability to cross a membrane barrier.

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a cost-effective, high-throughput method that models passive diffusion, the primary route of entry for most CNS drugs.[13][14][15]

Scientific Rationale: This assay measures the diffusion of a compound from a donor well, through a porous filter coated with a lipid mixture mimicking the BBB (e.g., porcine brain lipid extract), into an acceptor well.[14][16] Because it is a non-cellular system, it isolates passive permeability from confounding factors like active transport or metabolism, providing a clean measure of a compound's intrinsic ability to diffuse across a lipid barrier.[17]

Protocol: PAMPA-BBB

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in Phosphate Buffered Saline (PBS) at pH 7.4 to a final concentration of 100 µM (with a final DMSO concentration ≤1%).

    • Acceptor Solution: Use PBS at pH 7.4.

    • Control Compounds: Prepare solutions of known high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) compounds.

  • Hydrate the PAMPA Plate:

    • Add 5 µL of the BBB lipid solution (e.g., from Pion Inc. or a self-made porcine brain lipid solution) to each well of the donor plate's filter membrane.[16]

    • Immediately add 180 µL of the donor solution containing the test compound or control to each well of the donor plate.

  • Assemble the PAMPA Sandwich:

    • Add 200 µL of the acceptor solution to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-5 hours in a sealed, humidified chamber to prevent evaporation.[14]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe):

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = - (VD * VA / ((VD + VA) * Area * Time)) * ln(1 - CA(t) / Cequilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time. Cequilibrium is calculated from a mass balance equation.

Data Interpretation:

Permeability (Pe) x 10-6 cm/sBBB Penetration PredictionAction
> 4.0HighCandidate for Tier 3. Likely to cross the BBB via passive diffusion.
2.0 - 4.0MediumConsider for Tier 3. May cross the BBB, but optimization may be needed.
< 2.0LowDeprioritize. Unlikely to cross the BBB via passive diffusion.
Method 2: Cell-Based Transwell Assay

For compounds with moderate to high passive permeability, it is crucial to assess their interaction with active efflux transporters. Cell-based assays using immortalized human brain endothelial cell lines like hCMEC/D3 are the industry standard for this purpose.[18][19][20][21]

Scientific Rationale: These cells are cultured on a porous membrane in a transwell insert, forming a confluent monolayer with functional tight junctions and expressing key efflux transporters like P-gp.[19] This model allows for the measurement of the apparent permeability (Papp) in both directions: from the apical (blood) to the basolateral (brain) side (A-to-B) and vice-versa (B-to-A). A significantly higher permeability in the B-to-A direction indicates that the compound is a substrate for an efflux pump.

Protocol: hCMEC/D3 Bidirectional Permeability Assay

  • Cell Culture:

    • Coat 24-well transwell inserts (0.4 µm pore size) with rat tail collagen I.[20]

    • Seed hCMEC/D3 cells onto the inserts at a density of 1 x 105 cells/cm2.[20]

    • Culture for 6-7 days until a confluent monolayer is formed.[19]

  • Monolayer Integrity Verification (Self-Validation):

    • Measure the Trans-Endothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A TEER value >30 Ω·cm² is typically considered acceptable for hCMEC/D3.

    • Perform a Lucifer Yellow (LY) permeability assay. Add LY (a low-permeability marker) to the apical side and measure its appearance on the basolateral side after 1 hour. An LY Papp of <1.0 x 10-6 cm/s confirms monolayer integrity.

  • Permeability Experiment:

    • A-to-B: Add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh media to the basolateral (receiver) chamber.

    • B-to-A: Add the test compound to the basolateral (donor) chamber and fresh media to the apical (receiver) chamber.

    • Incubate on an orbital shaker at 37°C, 5% CO2.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh media.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the membrane area, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)

Data Interpretation:

ParameterValueInterpretationAction
Papp (A-to-B) > 5.0 x 10-6 cm/sHigh PermeabilityPromising candidate.
Efflux Ratio (ER) > 2.0Active Efflux SubstrateHigh risk of poor in vivo brain penetration. Deprioritize or redesign to evade efflux.
Efflux Ratio (ER) < 2.0Not an Efflux SubstrateCandidate for Tier 3. The compound is not actively removed from the brain endothelium.

Tier 3: In Vivo Brain Penetration Assessment

The definitive test of BBB penetration is to measure compound concentrations directly in the brain and plasma of a living animal.[13][22] This "gold standard" assay integrates all relevant physiological factors, including passive permeability, active transport, plasma protein binding, and brain tissue binding.[23]

Scientific Rationale: By administering a compound to a rodent and measuring its concentration in both the systemic circulation (plasma) and the target organ (brain) at a specific time point, we can calculate the brain-to-plasma ratio (Kp). However, only the unbound drug is free to interact with its target. Therefore, the most meaningful metric is the unbound brain-to-plasma ratio (Kp,uu), which corrects for binding to plasma proteins and brain tissue.[24][25] A Kp,uu value near 1.0 suggests that a compound freely equilibrates between the plasma and brain via passive diffusion.[26]

Protocol: Rodent (Mouse) Brain Penetration Study

  • Animal Dosing:

    • Administer the 2-Oxa-8-azaspiro[4.5]decane compound to a cohort of mice (n=3-4 per time point) via intravenous (IV) or oral (PO) administration at a suitable dose.

  • Sample Collection:

    • At a predetermined time point (e.g., 1 hour post-dose, corresponding to the expected Cmax), anesthetize the mice.

    • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.

    • Perform transcardial perfusion with saline to flush blood from the brain vasculature.

    • Excise the brain.

  • Sample Processing:

    • Weigh the brain tissue and homogenize it in a specific volume of buffer to create a brain homogenate.

    • Analyze the concentration of the compound in both the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Determine Unbound Fractions (fu):

    • Separately, determine the fraction of the compound that is unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis.[13]

  • Calculations:

    • Total Brain-to-Plasma Ratio (Kp): Kp = Cbrain, total / Cplasma, total

    • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Cbrain, total * fu,brain) / (Cplasma, total * fu,plasma) = Kp * (fu,brain / fu,plasma)

Data Interpretation:

Kp,uu ValueInterpretation of Transport MechanismCNS Drug Potential
~ 1.0 Net transport is dominated by passive diffusion .Ideal. The compound freely equilibrates between blood and brain.
> 1.0 Active influx is greater than efflux.Excellent. The compound is actively transported into the brain.
< 0.3 Active efflux is dominant.[26]Poor. The compound is actively removed from the brain by transporters like P-gp.

Integrated Decision-Making Workflow

The power of this tiered strategy lies in its ability to facilitate clear, go/no-go decisions at each stage, ensuring that resources are focused on the most promising compounds.

BBB_Penetration_Workflow start Library of 2-Oxa-8-azaspiro[4.5]decane Analogs in_silico Tier 1: In Silico Screening (MW, LogP, TPSA, HBD/A) start->in_silico pampa Tier 2: PAMPA-BBB (Passive Permeability) in_silico->pampa Passes Physicochem Criteria? (Yes) deprioritize1 Deprioritize / Redesign in_silico->deprioritize1 No transwell Tier 2: hCMEC/D3 Transwell (Permeability & Efflux) pampa->transwell Pe > 2.0 x 10-6 cm/s? (Yes) deprioritize2 Deprioritize / Redesign pampa->deprioritize2 No in_vivo Tier 3: In Vivo PK (Rodent Kp,uu) transwell->in_vivo ER < 2.0? (Yes) deprioritize3 Deprioritize / Redesign transwell->deprioritize3 No deprioritize4 Deprioritize / Redesign in_vivo->deprioritize4 No lead_candidate Lead Candidate for Further Development in_vivo->lead_candidate Kp,uu ~ 1.0? (Yes)

Caption: A decision-making workflow for assessing BBB penetration.

Conclusion

The successful development of CNS therapeutics hinges on a compound's ability to effectively cross the blood-brain barrier. For novel scaffolds like 2-Oxa-8-azaspiro[4.5]decane, a systematic and multi-tiered assessment strategy is paramount. By integrating rapid in silico profiling, robust in vitro permeability and efflux assays, and definitive in vivo pharmacokinetic studies, drug discovery teams can efficiently identify candidates with a high probability of achieving therapeutic concentrations in the brain. This approach not only accelerates the discovery timeline but also conserves valuable resources by ensuring that only the most promising compounds advance toward clinical development.

References

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). Strategies to assess blood–brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Abdel-Halim, L., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 39, 1045–1053. [Link]

  • Pardridge, W. M. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Vascular Pharmacology, 38(6), 339-348. [Link]

  • Potschka, H. (2010). Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family. Current Pharmaceutical Design, 16(18), 2052-2059. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Wager, T. T., et al. (2016). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 7(6), 767-775. [Link]

  • Vu, C., et al. (2019). An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System. Current Protocols in Microbiology, 54(1), e90. [Link]

  • Wuest, M., et al. (2017). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of CNS Drug Penetration. Journal of Visualized Experiments, (124), 55944. [Link]

  • Loryan, I., et al. (2015). Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems. Drug Discovery Today, 20(4), 435-445. [Link]

  • Summerfield, S. G., et al. (2007). Toward an improved prediction of human in vivo brain penetration. Journal of Pharmacology and Experimental Therapeutics, 322(1), 205-213. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 2-Oxa-8-azaspiro[4.5]decane as a Selective Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics and molecular pharmacology, the Sigma-1 Receptor (S1R) has emerged as a target of profound interest. Initially misclassified as an opioid receptor, S1R is now understood to be a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] Its role in modulating calcium signaling, ion channel activity, and cellular stress responses positions it as a critical target for addressing conditions ranging from neuropathic pain and neurodegenerative diseases to psychiatric disorders.[1][3][4][5]

The therapeutic potential of S1R ligands is vast, but realizing this potential hinges on a critical pharmacological property: selectivity. The existence of the Sigma-2 Receptor (S2R) and the promiscuity of early ligands with other targets necessitate rigorous validation of new chemical entities. This guide provides an in-depth, objective framework for validating the novel spirocyclic compound, 2-Oxa-8-azaspiro[4.5]decane, as a selective S1R ligand. We will compare its hypothetical performance against established benchmarks, detail the essential experimental workflows, and explain the scientific rationale behind each step of the validation process.

The Candidate: 2-Oxa-8-azaspiro[4.5]decane

The spirocyclic scaffold of 2-Oxa-8-azaspiro[4.5]decane represents a promising chemical architecture for S1R engagement. Research into derivatives of this structure has demonstrated that it can achieve high, nanomolar affinity for S1R.[6][7] The rigidity of the spiro system can limit conformational flexibility, potentially leading to a more defined interaction with the receptor's binding pocket and enhancing selectivity over other receptors.

Comparative Analysis: Benchmarking Against the Standards

To validate 2-Oxa-8-azaspiro[4.5]decane, its binding profile must be objectively compared against well-characterized S1R ligands. These include a prototypical agonist, a widely used radioligand, and a clinical-stage antagonist.

  • (+)-Pentazocine: A classic, high-affinity S1R agonist. It is frequently used in binding assays to characterize the receptor and is a benchmark for agonistic activity.[8][9]

  • PRE-084: A highly selective S1R agonist known for its neuroprotective and nootropic effects in preclinical models.[10][11][12] Its high selectivity makes it an excellent tool for isolating S1R-mediated effects.

  • S1RA (E-52862): A selective S1R antagonist that has advanced into Phase II clinical trials for the treatment of neuropathic pain.[13][14][15] It serves as a key comparator for any potential antagonist.

The following table summarizes the binding affinities (Ki, in nM) of these standards, providing a clear benchmark for our candidate compound. A lower Ki value indicates higher binding affinity. The selectivity ratio (Ki S2R / Ki S1R) is a crucial metric, with a higher number indicating greater selectivity for S1R.

CompoundTypeS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
2-Oxa-8-azaspiro[4.5]decane derivative (Example) Candidate0.47 - 12.1 [6]Variable2 - 44 [6]
(+)-Pentazocine Agonist~1.6 - 3.0[9]~2,000>650
PRE-084 Agonist~2.2[12][16]~13,091[12][16]>5900
S1RA (E-52862) Antagonist~17.0[13]>10,000>580

Note: Data is compiled from multiple sources and represents approximate values for comparative purposes.

Experimental Validation Workflow

A rigorous validation process is multi-phased, progressing from initial binding characterization to functional activity and finally to in vivo efficacy. This hierarchical approach ensures that resources are invested in candidates with the most promising profiles.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation a Radioligand Binding Assay (Affinity & Selectivity) b Functional Assay (Agonist vs. Antagonist) a->b c Pharmacokinetic Profiling (ADME, BBB Penetration) b->c Candidate Selection d Target Engagement & Efficacy (Behavioral Models) c->d

Caption: High-level workflow for S1R ligand validation.

Phase 1: In Vitro Characterization

This initial phase is critical for determining the fundamental properties of the ligand's interaction with the S1R.

Objective: To quantitatively determine the binding affinity (Ki) of 2-Oxa-8-azaspiro[4.5]decane for the S1R and its selectivity against the S2R.

Causality: This is the foundational experiment. A molecule cannot have a desired effect if it does not bind to its target with sufficient affinity and selectivity. We use a competitive binding format where our unlabeled test compound competes with a radiolabeled ligand of known high affinity. The concentration of our test compound that displaces 50% of the radioligand (the IC50) allows us to calculate its binding affinity constant (Ki).

Protocol: Competitive Displacement Assay

  • Tissue/Cell Preparation: Homogenize tissues or cells known to express high levels of S1R (e.g., guinea pig brain, certain cancer cell lines like MDA-MB-468).[17] Prepare membrane fractions via centrifugation.

  • Radioligand Selection: Utilize a selective S1R radioligand such as -Pentazocine . This is the industry standard for probing the S1R binding site.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of -Pentazocine, and varying concentrations of the unlabeled test compound (2-Oxa-8-azaspiro[4.5]decane).

  • Control Groups:

    • Total Binding: Membranes + Radioligand only.

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known S1R ligand (e.g., Haloperidol) to saturate all specific binding sites.[17]

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Selectivity Screening: Repeat the assay using conditions and radioligands specific for the S2R (e.g., [³H]-DTG with S1R sites masked by (+)-pentazocine) and a panel of other relevant receptors to confirm selectivity.[18]

Objective: To determine whether 2-Oxa-8-azaspiro[4.5]decane acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Causality: High affinity alone is insufficient; we must understand the functional consequence of binding. S1R activation is known to modulate intracellular calcium (Ca²⁺) mobilization.[19][20] We can leverage this by measuring changes in intracellular Ca²⁺ levels in response to our compound, thereby classifying its functional activity.

Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably overexpressing human S1R.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity of this dye increases proportionally with the concentration of free intracellular Ca²⁺.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or fluorescence microscope.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 2-Oxa-8-azaspiro[4.5]decane and measure the change in fluorescence. A dose-dependent increase in fluorescence indicates agonistic activity. Include a known agonist like PRE-084 as a positive control.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 2-Oxa-8-azaspiro[4.5]decane. Then, challenge the cells with a fixed concentration of an S1R agonist (e.g., PRE-084). A dose-dependent inhibition of the agonist-induced fluorescence signal indicates antagonistic activity.

  • Data Analysis: Plot the change in fluorescence (or inhibition of agonist response) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_0 S1R Signaling Cascade S1R Sigma-1 Receptor (ER Membrane) BiP BiP Chaperone IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_ER Ca²⁺ Store (ER) IP3R->Ca_ER Gates Release Ca_Mito Ca²⁺ to Mitochondria Ca_ER->Ca_Mito Transfer Cell_Survival Cellular Homeostasis & Survival Ca_Mito->Cell_Survival Promotes Ligand Agonist Ligand (e.g., PRE-084) Ligand->S1R Activates & Dissociates BiP

Caption: Simplified S1R signaling pathway at the ER-mitochondria interface.

Phase 2: In Vivo Validation

After demonstrating promising in vitro properties (e.g., Ki < 10 nM, selectivity > 100-fold), the candidate moves to in vivo testing to assess its real-world potential.

Objective: To evaluate the therapeutic efficacy of 2-Oxa-8-azaspiro[4.5]decane in a validated animal model of a disease state relevant to S1R modulation, such as neuropathic pain.

Causality: In vitro success must translate to a physiological effect in a complex living system. S1R antagonists have shown significant analgesic effects in preclinical models of neuropathic pain, making this a robust system for validation.[21][22][23] We will assess if our compound can reverse pain-like behaviors (allodynia) following nerve injury.

Protocol: Chronic Constriction Injury (CCI) Model in Rats

  • Model Induction: Surgically induce a peripheral neuropathy in rats by placing loose ligatures around the sciatic nerve. This procedure reliably produces pain hypersensitivity in the corresponding paw.

  • Behavioral Assessment (Baseline): After a recovery period, measure the baseline pain threshold using von Frey filaments. These are calibrated fibers that are pressed against the paw; the force at which the animal withdraws its paw is the pain threshold. In CCI animals, this threshold will be significantly lower than in sham-operated controls.

  • Compound Administration: Administer 2-Oxa-8-azaspiro[4.5]decane via a relevant route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., S1RA or gabapentin).

  • Post-Dosing Assessment: At set time points after administration, re-measure the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis: A significant, dose-dependent increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates analgesic efficacy.

Conclusion and Forward Look

The validation of a novel compound like 2-Oxa-8-azaspiro[4.5]decane is a systematic process grounded in scientific rigor. By following this comprehensive workflow—from quantifying binding affinity and selectivity to determining functional activity and finally demonstrating in vivo efficacy—researchers can build a robust data package. The spirocyclic core of this compound class holds significant promise for developing next-generation S1R ligands.[6] If the experimental data demonstrates high affinity, high selectivity, and a clear functional effect that translates to a therapeutic benefit in a relevant disease model, 2-Oxa-8-azaspiro[4.5]decane would be validated as a strong candidate for further preclinical and clinical development.

References

  • PRE-084 - Wikipedia. [Link]

  • Lasbleiz, C., Peyrel, A., Tarot, P., Sarniguet, J., Crouzier, L., Cubedo, N., Delprat, B., Rossel, M., Maurice, T., & Liévens, J. C. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. Neuropathology and applied neurobiology, 48(7), e12841. [Link]

  • Román, F. S., & Maurice, T. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 14(35), 3706–3718. [Link]

  • Román, F. S., & Maurice, T. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 14(35), 3706-3718. [Link]

  • Smith, S. B., Su, T. P., & Sarthy, V. (2014). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative ophthalmology & visual science, 55(6), 3368–3376. [Link]

  • PET Imaging of Sigma1 Receptors. Radiology Key. (2016). [Link]

  • Al-Saif, A., Al-Harbi, N. O., Al-Otaibi, M. M., Al-Rasheed, N. M., Al-Rasheed, N. M., Al-Anazi, W. A., ... & Al-Shamari, M. M. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Molecules, 30(12), 2956. [Link]

  • E-52862 - Wikipedia. [Link]

  • McCracken, K. A., & Baskin, D. S. (1995). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. European journal of pharmacology, 277(2-3), 205–212. [Link]

  • Chu, W., Xu, J., Chen, D., Li, S., Zhang, Y., Chen, X., ... & Tu, Z. (2015). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. Journal of medicinal chemistry, 58(3), 1408–1420. [Link]

  • Perrot, S., Bouhassira, D., Fermanian, J., & Esteve. (2024). E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. European Journal of Pain, 29(1), 116-129. [Link]

  • Roman, F. S., & Maurice, T. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 14(35), 3706-3718. [Link]

  • The Pharmacology of the Sigma-1 Receptor. University of Bath's research portal. (2010). [Link]

  • Al-Saif, A., & Al-Harbi, N. O. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 988-1002. [Link]

  • Amata, E., & Abate, C. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 24(13), 10696. [Link]

  • ESTEVE announces the publication of comprehensive Phase I data for its novel oral, first-in-class new chemical entity, sigma-1 receptor antagonist (S1RA), E-52862, being developed for pain. (2012). [Link]

  • Sigma-1 targeted PET tracers. Washington University Office of Technology Management. [Link]

  • ESTEVE Announces the Publication of Comprehensive Phase I Data for a Novel Oral, First-in-class New Chemical Entity (NCE),E-52862, a Sigma-1 Receptor Antagonist (S1RA) Being Developed for Pain. PR Newswire. (2012). [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals, 19(1), 117. (2026). [Link]

  • Wang, J., Saul, A., Roon, P., & Smith, S. B. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Investigative ophthalmology & visual science, 61(13), 12. [Link]

  • Validation of Sigma I Receptor Occupancy with Antipsychotic Ligands: A Molecular Perspective. Journal of Medicinal and Chemical Sciences. (2021). [Link]

  • Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG. ResearchGate. [Link]

  • Sahn, J. J., Cong, X., & Kireev, D. (2016). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 21(11), 1500. [Link]

  • Shen, B., Li, S., & Tu, Z. (2017). Visualizing Nerve Injury in a Neuropathic Pain Model with [18F]FTC-146 PET/MRI. Theranostics, 7(10), 2567–2578. [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals. (2026). [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2024). [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. (2024). [Link]

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Open Exploration Publishing. (2025). [Link]

  • Perrot, S., Bouhassira, D., Fermanian, J., & Esteve. (2026). E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. European Journal of Pain. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. (2025). [Link]

  • Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2014). calcium-sensitive Sigma-1 receptor prevents cannabinoids from provoking glutamate NMDA receptor hypofunction: implications in antinociception and psychotic diseases. International Journal of Neuropsychopharmacology, 17(2), 239–252. [Link]

  • Sigma-1 receptor - Wikipedia. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry. (2020). [Link]

  • Parekh, A. B. (2016). Sigma-1 receptors: a new pathway for the modulation of store-operated calcium entry. Biochemical Journal, 473(5), 527–529. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. (2021). [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. (2017). [Link]

  • Pinton, P., & Giorgi, C. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1083. [Link]

  • Sigma-1 Receptor in Calcium Modulation. Encyclopedia MDPI. (2021). [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. (2025). [Link]

  • Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. Molecules. (2021). [Link]

  • Design, synthesis and biological evaluation of novel steroidal spiro-oxindoles as potent antiproliferative agents. The Journal of steroid biochemistry and molecular biology. (2014). [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. (2021). [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry. (2025). [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. (2020). [Link]

Sources

A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery: An In-Depth Analysis of 2-Oxa-8-azaspiro[4.5]decane and Its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. For decades, medicinal chemistry has been dominated by planar, aromatic structures. However, there is a growing recognition that compounds with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), often exhibit improved physicochemical properties and pharmacokinetic profiles.[1] This paradigm shift has propelled spirocyclic scaffolds—bicyclic systems where two rings are joined by a single common atom—to the forefront of innovative drug design.[2][3][4][5]

The inherent rigidity and defined three-dimensional geometry of spirocycles offer a compelling strategic advantage. By constraining the conformational flexibility of a molecule, these scaffolds can pre-organize appended functional groups into optimal orientations for binding to biological targets, thereby enhancing potency and selectivity.[1][6] This conformational restriction can also lead to a reduced entropic penalty upon binding.[7] Furthermore, the introduction of spirocyclic motifs can significantly modulate key drug-like properties, such as solubility, lipophilicity, and metabolic stability, often leading to more favorable ADME-Tox profiles.[1][3][5] This guide provides a comparative analysis of 2-Oxa-8-azaspiro[4.5]decane and other prominent spirocyclic systems, offering field-proven insights and experimental data to inform the strategic selection of scaffolds in drug development programs.

Featured Scaffold: 2-Oxa-8-azaspiro[4.5]decane

The 2-Oxa-8-azaspiro[4.5]decane framework, which incorporates a tetrahydrofuran ring fused to a piperidine ring through a spirocyclic center, is a versatile scaffold that has garnered significant interest, particularly in the development of agents targeting the central nervous system (CNS).

Structural and Physicochemical Properties

The defining features of this scaffold are the presence and relative orientation of the oxygen and nitrogen heteroatoms. The oxygen atom can act as a hydrogen bond acceptor, while the secondary amine of the piperidine ring offers a crucial point for chemical diversification and can act as a basic center, which is often advantageous for CNS drug candidates.

PropertyValueSource
Molecular Formula C₈H₁₅NO[8]
Molecular Weight 141.21 g/mol [8]
XLogP3 0.4[8]
Topological Polar Surface Area (TPSA) 21.3 Ų[8]
Fraction of sp³ Carbons (Fsp³) 1.0Calculated
Synthesis and Functionalization

The synthesis of 2-Oxa-8-azaspiro[4.5]decane derivatives can be achieved through various synthetic strategies. A notable approach involves a diastereoselective gold/palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones, which allows for the construction of the core structure under mild conditions.[9] This method is valued for its efficiency and compatibility with a range of functional groups.

The piperidine nitrogen serves as the primary handle for diversification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

G cluster_synthesis Representative Synthetic Workflow Enynamide Enynamide Cyclization Cyclization Enynamide->Cyclization Vinyl_Benzoxazinanone Vinyl_Benzoxazinanone Vinyl_Benzoxazinanone->Cyclization Au_Pd_Catalysis Au_Pd_Catalysis Au_Pd_Catalysis->Cyclization Relay Catalysis Product 2-Oxa-8-azaspiro[4.5]decane Derivative Cyclization->Product

Caption: A simplified workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decane derivatives.

Biological Applications and Pharmacological Profile

Derivatives of 2-Oxa-8-azaspiro[4.5]decane have been extensively investigated as ligands for various CNS targets. Notably, they have shown significant promise as:

  • M1 Muscarinic Agonists: Certain derivatives have been developed as potential treatments for dementia, demonstrating preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[10][11]

  • Sigma-1 (σ₁) Receptor Ligands: This scaffold has been utilized to develop high-affinity ligands for the σ₁ receptor, which is implicated in a range of neurological and psychiatric disorders. These efforts have also led to the development of PET radioligands for tumor imaging.[12][13][14]

The unique spatial arrangement of the heteroatoms in the 2-Oxa-8-azaspiro[4.5]decane scaffold allows for specific interactions with target proteins, contributing to their observed potency and selectivity.

Comparative Analysis with Alternative Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the design of a drug candidate. Below is a comparative analysis of 2-Oxa-8-azaspiro[4.5]decane with other relevant spirocyclic systems.

Comparator Scaffolds

G cluster_scaffolds Spirocyclic Scaffolds for Comparison A 2-Oxa-8-azaspiro[4.5]decane B Azaspiro[4.5]decane C 2,8-Diazaspiro[4.5]decane D Spiro[3.3]heptane

Caption: Key spirocyclic scaffolds discussed in this comparative analysis.

  • Azaspiro[4.5]decane: This scaffold is a close structural analog, lacking the oxygen atom in the five-membered ring. Its derivatives have also been explored for CNS targets, including sigma-1 and M1 muscarinic receptors.[15] The absence of the oxygen atom slightly reduces the polarity and hydrogen bonding capacity compared to its 2-oxa counterpart.

  • 2,8-Diazaspiro[4.5]decane: The replacement of the oxygen with a second nitrogen atom introduces another basic center and a potential point for diversification. This scaffold has been successfully employed in the development of potent RIPK1 kinase inhibitors for the treatment of inflammatory diseases.[16] The presence of two basic nitrogens can significantly influence properties like solubility and off-target interactions (e.g., hERG).

  • Spiro[3.3]heptane: This smaller, more compact spirocycle offers a different geometric profile. Azaspiro[3.3]heptanes are often used as bioisosteres for piperidines and piperazines, with the potential to improve aqueous solubility and metabolic stability while reducing lipophilicity.[1] Their rigid, compact nature provides a unique way to explore chemical space.

Physicochemical Property Comparison

The choice of scaffold has a profound impact on the physicochemical properties of the final molecule. The following table provides a comparison of the core, unsubstituted scaffolds.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)Fsp³
2-Oxa-8-azaspiro[4.5]decane C₈H₁₅NO141.210.421.31.0
8-Azaspiro[4.5]decane C₉H₁₇N139.242.212.01.0
2,8-Diazaspiro[4.5]decane C₈H₁₆N₂140.230.524.11.0
Spiro[3.3]heptane C₇H₁₂96.172.30.01.0

Data sourced from PubChem and calculated where necessary.

Expert Analysis: The introduction of heteroatoms, as seen in the transition from the purely carbocyclic spiro[3.3]heptane to the aza- and oxa-aza-spirodecanes, significantly impacts polarity (reflected in TPSA and XLogP3). The 2-Oxa-8-azaspiro[4.5]decane scaffold strikes a balance, offering moderate polarity and hydrogen bonding potential without the high basicity that can arise from a diaza system. This balance is often desirable for achieving good cell permeability and metabolic stability.

Pharmacological Profile Comparison

Different spirocyclic cores are often predisposed to interacting with different classes of biological targets.

ScaffoldPrimary Biological TargetsRepresentative Activity
2-Oxa-8-azaspiro[4.5]decane M1 Muscarinic Receptors, σ₁ ReceptorsM1 Agonism, High-affinity σ₁ binding[10][13]
Azaspiro[4.5]decane σ₁ Receptors, M1 Receptors, Kinases (TYK2/JAK1)Potent modulation of CNS receptors and kinases[15]
2,8-Diazaspiro[4.5]decan-1-one RIPK1 KinasePotent inhibition of RIPK1 (IC₅₀ = 92 nM)[16]
Azaspiro[3.3]heptane Various (GPCRs, Enzymes)Used as bioisosteric replacement for piperazines, improving selectivity[1][5]

Expert Analysis: The data clearly illustrates that subtle changes in the spirocyclic core can lead to distinct pharmacological profiles. The 2-Oxa-8-azaspiro[4.5]decane and its close azaspiro[4.5]decane analog have proven to be versatile scaffolds for CNS targets. In contrast, the 2,8-diazaspiro[4.5]decane has been effectively tailored for kinase inhibition, where the second nitrogen may be crucial for establishing key interactions in the ATP-binding pocket. The smaller spiro[3.3]heptane derivatives are often employed more as a strategic tool to fine-tune properties of an existing pharmacophore.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of spirocyclic compounds targeting CNS receptors.

Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the σ₁ receptor.

Workflow Diagram:

cluster_protocol Sigma-1 Receptor Binding Assay Workflow A 1. Prepare Membranes (e.g., guinea pig brain) B 2. Prepare Assay Plate (Test Compound, Radioligand, Membranes) A->B C 3. Incubate (37°C for 150 min) B->C D 4. Terminate Reaction (Rapid Filtration) C->D E 5. Wash Filters D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Step-by-step workflow for the σ₁ receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues with high σ₁ receptor expression (e.g., guinea pig brain) or membranes from cells overexpressing the receptor in an appropriate buffer. Centrifuge and resuspend the pellet to a final protein concentration of approximately 1 mg/mL.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective σ₁ receptor radioligand, such as [³H]-(+)-pentazocine, at a concentration near its K₋ value.

  • Procedure: a. In a 96-well plate, combine 50 µL of test compound (at various concentrations), 50 µL of radioligand, and 100 µL of the membrane preparation. b. To determine non-specific binding, use a high concentration of a known σ₁ ligand (e.g., 10 µM haloperidol) in separate wells. c. Incubate the plate at 37°C for 150 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. e. Wash the filters three times with ice-cold buffer. f. Measure the bound radioactivity on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of specific binding against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[15]

Protocol 2: Calcium Mobilization Functional Assay (for M1 Agonists)

This protocol measures the ability of a compound to act as an agonist at a Gq-coupled receptor, such as the M1 muscarinic receptor, by detecting changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Plate cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 cells) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: a. Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the same buffer for 1 hour at 37°C. c. Wash the cells gently to remove excess dye.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and immediately after the addition of the compound using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Determine the half-maximal effective concentration (EC₅₀) values by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds is a powerful approach in modern medicinal chemistry to access novel, patentable chemical space and to engineer molecules with superior drug-like properties.[7][17] The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a highly valuable building block, particularly for CNS-targeted therapies, offering a favorable balance of structural rigidity, polarity, and synthetic tractability.

The comparative analysis presented here underscores a critical principle in drug design: there is no single "best" scaffold. The optimal choice is intrinsically linked to the specific biological target and the desired therapeutic profile. The decision to use an oxa-azaspirocycle over a diazaspirocycle, for instance, may be driven by the need to avoid the potential liabilities of a second basic center or to fine-tune hydrogen bonding interactions within the target's binding site.

While the synthesis of complex spirocycles can be challenging, ongoing advances in synthetic methodologies, including catalytic and photochemical approaches, are making these valuable scaffolds more accessible.[18][19][20] The future of drug discovery will undoubtedly see the continued and expanded use of these elegant three-dimensional structures, enabling the development of safer and more effective medicines for a wide range of human diseases.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. (2021, January 14).
  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. (2018, July 17).
  • Kumar, S., et al. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. (2013, June 12).
  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • The use of spirocyclic scaffolds in drug discovery. CORE. (2014, July 5).
  • 2-Oxa-8-azaspiro(4.5)decane. PubChem.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (2022, March 25).
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. (2024, January 18).
  • The use of spirocyclic scaffolds in drug discovery. PubMed. (2014, August 15).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. (2021, November 30).
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage.
  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. (2015, July 23).
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. (2020, July 15).
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. (2022, April 1).

Sources

A Head-to-Head Comparison of 2-Oxa-8-azaspiro[4.5]decane Derivatives with Known M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine receptor, a G protein-coupled receptor, is a key target in the central nervous system for the development of therapeutics aimed at treating cognitive deficits in disorders like Alzheimer's disease.[1][2][3] The pursuit of selective M1 agonists has led to the exploration of diverse chemical scaffolds. Among these, the 2-Oxa-8-azaspiro[4.5]decane framework has emerged as a promising starting point for novel M1 muscarinic agonists.[4][5] This guide provides a detailed head-to-head comparison of key 2-Oxa-8-azaspiro[4.5]decane derivatives with a range of historical and contemporary M1 muscarinic agonists, supported by experimental data to inform drug discovery and development efforts.

The M1 Muscarinic Receptor Signaling Cascade

Activation of the M1 muscarinic receptor initiates a signaling cascade crucial for neuronal excitability and synaptic plasticity.[6][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6][7] The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses that underpin the cognitive-enhancing effects of M1 agonism.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Agonist Agonist Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Comparative Analysis of M1 Muscarinic Agonists

This section provides a comparative analysis of key 2-Oxa-8-azaspiro[4.5]decane derivatives, namely YM796 and YM954, against a panel of known M1 muscarinic agonists. The comparison focuses on their binding affinity, functional potency, and selectivity for the M1 receptor subtype.

In Vitro Pharmacological Profiles

The following table summarizes the in vitro pharmacological data for the compared M1 agonists. Binding affinity is typically determined by radioligand binding assays, while functional potency is assessed through assays measuring downstream signaling events, such as phosphoinositide hydrolysis or calcium mobilization.[8][9]

CompoundChemical ClassM1 Binding Affinity (Ki, nM)M1 Functional Potency (EC50, nM)M1 vs M2/M3 SelectivityReference
YM796 2-Oxa-8-azaspiro[4.5]decaneMicromolar range~310 (PI Hydrolysis)M1 Preferential[10]
YM954 2-Oxa-8-azaspiro[4.5]decaneMicromolar range~160 (PI Hydrolysis)M1 Preferential[10]
Xanomeline Aminopiperidine~17~10M1/M4 Preferring[11][12]
Cevimeline Quinuclidine~9~100Non-selective[3][11]
Talsaclidine Tetrahydroquinoline~8~50M1 Preferring[11]
AC-42 Tetrahydropyridine~10~20M1 Selective[11]
LY-593039 Tetrahydroquinoline~5~15M1 Selective[11]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. Ki values represent the inhibition constant for radioligand binding, and lower values indicate higher affinity. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay, with lower values indicating higher potency.

From the compiled data, it is evident that while the 2-Oxa-8-azaspiro[4.5]decane derivatives YM796 and YM954 exhibit M1 agonistic activity, their binding affinities are in the micromolar range, which is generally lower than that of more recently developed M1-preferring agonists like Xanomeline, AC-42, and LY-593039.[10][11] However, they do show a degree of preference for the M1 receptor and demonstrate functional activity by stimulating phosphoinositide hydrolysis.[10]

Experimental Methodologies

To ensure the scientific integrity of the comparative data, it is crucial to understand the underlying experimental protocols. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize M1 muscarinic agonists.

Radioligand Binding Assay for M1 Receptor Affinity

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the M1 muscarinic receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing M1 Receptors) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand ([³H]Pirenzepine) - Varying concentrations of Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the M1 muscarinic receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of radioligand (e.g., [³H]pirenzepine at a concentration near its Kd).

    • 25 µL of varying concentrations of the test compound (e.g., 2-Oxa-8-azaspiro[4.5]decane derivative or a known agonist).

    • 25 µL of buffer for total binding or a high concentration of a non-labeled ligand (e.g., atropine) for non-specific binding.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This assay measures the functional potency (EC50) of an M1 agonist by quantifying the accumulation of inositol phosphates, a downstream product of M1 receptor activation.[5][13]

Protocol:

  • Cell Culture and Labeling: Culture cells expressing the M1 receptor (e.g., CHO-K1 cells) in appropriate media. Label the cells by incubating them overnight with myo-[³H]inositol.

  • Agonist Stimulation: Wash the cells to remove unincorporated [³H]inositol. Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of the test agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding a cold solution (e.g., 10 mM formic acid). Lyse the cells and collect the supernatant.

  • Separation of Inositol Phosphates: Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Wash the column to remove free inositol. Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

In Vivo Preclinical Evaluation

While in vitro assays provide valuable information on the molecular pharmacology of a compound, in vivo studies are essential to assess its therapeutic potential and side-effect profile.[4][5] For M1 agonists, key in vivo assessments include models of cognitive impairment and evaluation of cholinergic side effects.

Scopolamine-Induced Cognitive Impairment Model

This model is widely used to evaluate the pro-cognitive effects of M1 agonists.[4][5] Scopolamine, a non-selective muscarinic antagonist, induces a transient cognitive deficit that can be reversed by effective M1 agonists.

Experimental Workflow:

InVivo_Cognitive_Model Start Start Acclimatize Acclimatize Animals (e.g., Rats or Mice) Start->Acclimatize Administer_Test_Compound Administer Test Compound (e.g., YM796) or Vehicle Acclimatize->Administer_Test_Compound Administer_Scopolamine Administer Scopolamine (to induce amnesia) Administer_Test_Compound->Administer_Scopolamine Behavioral_Test Conduct Behavioral Test (e.g., Passive Avoidance, Morris Water Maze) Administer_Scopolamine->Behavioral_Test Analyze_Data Analyze Behavioral Data (e.g., Latency, Escape Time) Behavioral_Test->Analyze_Data End End Analyze_Data->End

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Oxa-8-azaspiro[4.5]decane hemioxalate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the proper handling and disposal of 2-Oxa-8-azaspiro[4.5]decane hemioxalate, a compound that, while promising in research, demands meticulous safety protocols. Our goal is to empower you with the knowledge to create a secure and efficient laboratory environment, ensuring that your focus remains on groundbreaking discoveries.

Understanding the Hazard Landscape

2-Oxa-8-azaspiro[4.5]decane hemioxalate is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] These classifications, associated with the GHS07 pictogram (an exclamation mark), signal that the primary risks arise from direct contact with the skin and eyes, and from inhalation of its dust or aerosols.[1][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol is not a checklist but a mindset. When handling 2-Oxa-8-azaspiro[4.5]decane hemioxalate, every step, from preparation to disposal, must be approached with a commitment to minimizing exposure. This is achieved through a combination of engineering controls, administrative controls, and the correct use of PPE.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with 2-Oxa-8-azaspiro[4.5]decane hemioxalate. The following table outlines the minimum recommended PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice due to their broad resistance to a variety of chemicals.[4] However, for prolonged or high-exposure tasks, consider gloves made of neoprene or butyl rubber, which offer enhanced protection against many organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[5] Double-gloving is recommended when handling significant quantities or during procedures with a high risk of splashing.
Eye and Face Protection Safety Goggles: Due to the "serious eye irritation" hazard (H319), standard safety glasses are insufficient.[6][7] Chemical splash goggles that provide a complete seal around the eyes are required to protect against dust particles and potential splashes.[6][8] Face Shield: In situations where there is a significant risk of splashing, such as when preparing solutions or during vigorous agitation, a face shield should be worn in addition to safety goggles to protect the entire face.[6][9]
Body Protection Laboratory Coat: A standard, long-sleeved laboratory coat is essential to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection Respirator: A NIOSH-approved respirator is necessary when engineering controls (such as a fume hood) are not available or are insufficient to control airborne concentrations of the compound, particularly when handling the powder form.[10][11][12] A filtering facepiece respirator (e.g., N95) may be adequate for low-level dust exposure, but for higher concentrations or when generating aerosols, a respirator with a particulate filter (P100) is recommended. A full respiratory protection program, including fit testing, is essential if respirators are required.[10][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following steps provide a framework for the safe handling of 2-Oxa-8-azaspiro[4.5]decane hemioxalate.

Preparation and Weighing:
  • Work Area Preparation: All handling of the solid compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation. The work surface should be clean and uncluttered.

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing: Use a disposable weighing boat or paper to avoid contamination of the balance. If possible, use a balance with a draft shield.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Experimental Procedures:
  • Closed Systems: Whenever feasible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Avoid Aerosol Generation: Be mindful of techniques that can generate aerosols, such as vigorous shaking or sonication. If these are necessary, ensure they are performed within a fume hood.

  • Spill Management: Have a spill kit readily available. In the event of a spill, immediately alert others in the area and follow your institution's established spill cleanup procedures.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical final step in the safe handling of 2-Oxa-8-azaspiro[4.5]decane hemioxalate. Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with the compound, including weighing papers, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.

Disposal Procedures:
  • Consult Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical waste. These procedures are designed to comply with local, state, and federal regulations.

  • Licensed Waste Disposal: Amine-containing waste should be disposed of through a licensed hazardous waste disposal company.[13] These companies have the expertise and equipment to handle and treat such waste in an environmentally responsible manner.

  • Avoid Drain Disposal: Never dispose of 2-Oxa-8-azaspiro[4.5]decane hemioxalate or its solutions down the drain.[13] This can lead to contamination of waterways and harm to aquatic life.

Visualizing the PPE Decision-Making Process

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Oxa-8-azaspiro[4.5]decane hemioxalate.

PPE_Decision_Tree start Start: Handling 2-Oxa-8-azaspiro[4.5]decane hemioxalate fume_hood Is the work being performed in a certified fume hood? start->fume_hood solid_or_liquid Is the compound in solid (powder) form? fume_hood->solid_or_liquid Yes ppe_respirator Add: - NIOSH-approved Respirator (N95 or higher) fume_hood->ppe_respirator No splash_risk Is there a significant risk of splashing? solid_or_liquid->splash_risk No (Solution) solid_or_liquid->ppe_respirator Yes ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles splash_risk->ppe_base No ppe_face_shield Add: - Face Shield splash_risk->ppe_face_shield Yes end Proceed with caution ppe_base->end ppe_respirator->solid_or_liquid ppe_full Full PPE: - Double Nitrile Gloves - Chemically Resistant Apron - Chemical Splash Goggles - Face Shield - NIOSH-approved Respirator ppe_respirator->ppe_full ppe_face_shield->ppe_base

Caption: PPE selection flowchart for handling 2-Oxa-8-azaspiro[4.5]decane hemioxalate.

Conclusion: A Culture of Safety

The responsible use of 2-Oxa-8-azaspiro[4.5]decane hemioxalate is not just about following a set of rules; it is about fostering a culture of safety within your laboratory. By understanding the hazards, implementing robust operational and disposal plans, and consistently using the correct PPE, you can ensure the well-being of your team and the integrity of your research. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety protocols and to remain vigilant in your commitment to a safe working environment.

References

  • GHS Hazard Statements. (n.d.).
  • Personal Protective Equipment (PPE) for Respiratory Infectious Diseases. (n.d.).
  • Eye Protection: Hazards & Types of Equipment. (2025, September 25). SafetyCulture.
  • Personal Protective Equipment Eye and Face Protection (Appendix A). (n.d.).
  • What are the risks to your eyes at work and how can you protect them? (n.d.). Bollé Safety.
  • Personal protective equipment. (n.d.). DermNet.
  • Protecting your eyes at work. (n.d.).
  • Guarding skin under PPE: Mechanistic insights and technological innovations. (2023, November 5). Journal of Applied Polymer Science.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • 8-Oxa-2-aza-spiro[4.
  • Personal Protective Equipment: Respirators. (n.d.). American Chemistry Council.
  • eTool: Shipyard Employment - General Requirements - Personal Protective Equipment (PPE) - PPE Selection - Respiratory Protection. (n.d.).
  • Eye Safety for Workers | Personal Protective Equipment. (2025, February 4). Centers for Disease Control and Prevention.
  • Chemical resistant gloves. (n.d.). Kerbl.
  • Protecting your eyes at work. (n.d.).
  • What are the risks to your eyes at work and how can you protect them? (n.d.). Bollé Safety.
  • Guarding skin under PPE: Mechanistic insights and technological innovations. (2023, November 5). Journal of Applied Polymer Science.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Personal Protective Equipment Eye and Face Protection (Appendix A). (n.d.).
  • UNDERSTANDING SKIN IRRITATION IN THE WORKPLACE. (n.d.). Honeywell.
  • Personal Protective Equipment - Overview. (n.d.).
  • Respiratory Protective Equipment (RPE). (n.d.). Health and Safety Authority.
  • 2-Azaspiro[4.
  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.).
  • 8-Oxa-2-aza-spiro[4.
  • Disposing Amine Waste. (n.d.).
  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). Shield Scientific.
  • 2-Oxa-8-azaspiro[4.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Treatment of amine wastes generated in industrial processes. (2021, March).
  • Reclaiming. (n.d.). Coastal Chemical.
  • Chemical resistant gloves. (n.d.). Kerbl.
  • Contamination in Amine Systems. (n.d.). Refining Community.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • 8-Oxa-2-azaspiro[4.5]decane - Safety Data Sheet. (2025, July 19). ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.